molecular formula C20H16BrFN2O3 B11597964 3-[1-{[(2-bromophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{[(2-bromophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11597964
M. Wt: 431.3 g/mol
InChI Key: IVVZCOSHULVALL-UHFFFAOYSA-N
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Description

3-[1-(2-BROMOBENZAMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[1-(2-BROMOBENZAMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-[1-(2-BROMOBENZAMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

3-[1-(2-BROMOBENZAMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2-BROMOBENZAMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-[1-(2-BROMOBENZAMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID can be compared with other indole derivatives, such as:

The uniqueness of 3-[1-(2-BROMOBENZAMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H16BrFN2O3

Molecular Weight

431.3 g/mol

IUPAC Name

3-[1-[(2-bromobenzoyl)amino]-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C20H16BrFN2O3/c21-17-4-2-1-3-16(17)20(27)23-24-15(10-12-19(25)26)9-11-18(24)13-5-7-14(22)8-6-13/h1-9,11H,10,12H2,(H,23,27)(H,25,26)

InChI Key

IVVZCOSHULVALL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O)Br

Origin of Product

United States

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